![molecular formula C9H7ClF3NO B1580719 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 3792-04-9](/img/structure/B1580719.png)
2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
“2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide” is an organic compound with the molecular formula C9H7ClF3NO. It has a molecular weight of 237.61 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClF3NO/c10-5-8(15)14-7-4-2-1-3-6(7)9(11,12)13/h1-4H,5H2,(H,14,15). This indicates that the compound contains a chloro group attached to an acetamide group, and a trifluoromethyl group attached to a phenyl ring .Physical And Chemical Properties Analysis
This compound has a boiling point of 331.1±42.0C at 760 mmHg and a melting point of 92-94C . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Anticancer Compound Synthesis
This compound has been used in the synthesis of derivatives with potential anticancer activity. It was involved in selective O-alkylation with chrysin, a flavone with therapeutic potential .
Molecular Modeling and Simulation
“2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide” is mentioned in the context of molecular modeling and simulation programs, indicating its potential use in computational chemistry for drug design or material science .
Proteomics Research
The compound is available for purchase as a product for proteomics research, suggesting its use in the study of proteins and their functions .
Laboratory Chemicals
It is also categorized as a laboratory chemical, implying its general use in various chemical experiments and research activities .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group in the compound can interact with various biological targets, potentially influencing their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide interacts with its targets and exerts its effects . .
properties
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c10-5-8(15)14-7-4-2-1-3-6(7)9(11,12)13/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSXEMRXTRHXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353222 | |
Record name | 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
3792-04-9 | |
Record name | 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-ORTHO-ACETOTOLUIDIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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